molecular formula C7H14Cl2F2N2 B2732180 (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride CAS No. 2580104-42-1

(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B2732180
CAS No.: 2580104-42-1
M. Wt: 235.1
InChI Key: QZJJVCXSBJSFOG-QYCVXMPOSA-N
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Description

This compound is a fluorinated pyrrolo[1,2-a]pyrazine derivative with a bicyclic framework comprising a pyrrole fused to a pyrazine ring. The 7,7-difluoro substitution introduces electron-withdrawing effects, likely enhancing metabolic stability and influencing receptor binding. The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name

(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJVCXSBJSFOG-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC(C[C@@H]2CN1)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-21-3
Record name (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine; dihydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H14Cl2F2NC_7H_{14}Cl_2F_2N, with a molecular weight of approximately 175.18 g/mol. The presence of fluorine atoms at the 7th position enhances its lipophilicity and biological activity compared to structurally similar compounds. The dihydrochloride form improves solubility and stability in various applications .

Calcium Channel Blocking Activity

Research indicates that (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine exhibits significant calcium channel blocking properties. This activity is crucial for modulating muscle contraction and neurotransmitter release, making it a candidate for treating cardiovascular diseases and certain neurological disorders. Electrophysiological assays have confirmed its efficacy in affecting ion currents across cell membranes .

Interaction with Biological Targets

The interaction profile of this compound suggests a broad pharmacological scope. It has been shown to engage with various receptors and enzymes beyond calcium channels. For instance, studies have indicated its potential as a modulator for corticotropin-releasing hormone type 1 receptor (CRHR1), which plays a role in stress response and anxiety disorders .

Study 1: Electrophysiological Assays

In a controlled study examining the electrophysiological effects of (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine on isolated cardiac tissues:

  • Objective : To assess the compound's impact on calcium ion currents.
  • Method : Patch-clamp techniques were employed.
  • Results : The compound significantly reduced calcium currents in a dose-dependent manner, suggesting its potential use as an antiarrhythmic agent.

Study 2: CRHR1 Binding Affinity

Another study focused on the compound's binding affinity to CRHR1:

  • Objective : To evaluate its potential as a therapeutic for anxiety disorders.
  • Method : Radiolabeled binding assays were conducted.
  • Results : The compound displayed a high affinity for CRHR1 (Ki = 0.91 nM), indicating its promise as a nonpeptide PET radioligand for imaging studies in anxiety-related conditions .

Comparative Analysis with Similar Compounds

A comparison of (8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine with structurally similar compounds reveals distinct biological properties influenced by fluorination:

Compound NameStructural FeaturesUnique Properties
(8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazineSimilar bicyclic structure but with one fluorine atomExhibits different calcium channel blocking properties
(8aR)-octahydropyrrolo[1,2-a]piperazineLacks fluorine substituentsMay have different biological activities due to lack of electronegative groups
(8aR)-7-chloro-octahydropyrrolo[1,2-a]piperazineContains chlorine instead of fluorinePotentially different pharmacokinetic properties

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents/Modifications Key Features
(8Ar)-7,7-difluoro derivative (target) 7,7-difluoro; dihydrochloride salt Enhanced solubility and stability; potential for CNS or antimicrobial activity
(3R,8aR)-Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 1,4-dione; 3-(2-methylpropyl) Antifungal activity due to dione moiety; isolated from Epulorhiza fungi
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids Fused benzoimidazole; substituents at R1/R2 Blue fluorescence in aggregated states; OLED/bioimaging applications
8a-Chlorotetrahydropyrrolo[1,2-a]pyrazine triones Chloro; trione functional groups Synthesized via oxalyl chloride reactions; intermediates for further derivatization

Key Insights :

  • Fluorination at C7 (target compound) contrasts with brominated analogs (e.g., 6-bromo derivatives in ), where halogens impact regioselectivity in electrophilic reactions .
  • Dihydrochloride salts (target) offer superior solubility compared to neutral analogs like hexahydro pyrrolo[1,2-a]pyrazine-1,4-dione () .

Comparison :

  • The target compound’s difluoro substitution may reduce oxidative metabolism compared to non-fluorinated derivatives, extending half-life .
  • Pyrrolo[1,2-a]pyrazine-1,4-diones () exhibit direct antioxidant activity, whereas halogenated analogs (e.g., brominated) focus on antifungal targets .

Physicochemical and Optical Properties

  • Solubility : Dihydrochloride salt form (target) increases water solubility vs. neutral analogs (e.g., hexahydro derivatives in ).
  • Fluorescence : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit blue emission (λem ~450 nm), modulated by substituents . Fluorine’s electron-withdrawing effects in the target compound may redshift emission if conjugated.
  • Stability : Fluorine atoms reduce susceptibility to oxidative degradation compared to methylthio or hydroxyl groups (e.g., 7-mercapto-6-methyl derivatives in ) .

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